

Application Notes and Protocols for SPAAC Reaction with Cy3 DBCO

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Compound of Interest

Compound Name: *Cyanine3 DBCO hexafluorophosphate*
Cat. No.: *B15598969*

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Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click chemistry" reaction that enables the specific and efficient covalent labeling of biomolecules in complex biological systems.[1][2] This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[3][4] A key advantage of SPAAC is that it proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo.[2][5]

This guide provides a detailed overview of the SPAAC reaction using Cyanine3 (Cy3) DBCO, a bright and photostable fluorescent probe.[3] Cy3 is an orange-fluorescent dye that is well-suited for a variety of imaging and detection applications due to its high fluorescence intensity and low sensitivity to pH changes within the physiological range.[6] These application notes offer comprehensive, step-by-step protocols for labeling azide-modified proteins and for performing live-cell imaging experiments using Cy3-DBCO.

Core Principles of SPAAC with Cy3-DBCO

The driving force behind the SPAAC reaction is the significant ring strain of the DBCO molecule. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing for rapid and specific conjugation under mild, biological conditions.[4] The azide and DBCO functional groups are bioorthogonal, meaning they are chemically inert to most functional groups found in biological systems, ensuring high specificity of the labeling reaction.[4]

Data Presentation

Spectral and Physicochemical Properties of Cy3 DBCO

Parameter	Value	Reference(s)
Excitation Maximum (λ_{max})	~555 nm	[1]
Emission Maximum (λ_{em})	~570 nm	[1]
Molar Extinction Coefficient (ϵ)	150,000 M ⁻¹ cm ⁻¹	[1]
Correction Factor at 280 nm (CF ₂₈₀)	-0.06 - 0.08	[1]
Molecular Weight	~983.18 g/mol	[1]
Solubility	Water, DMSO, DMF	[1]

Recommended Reaction Conditions for SPAAC with Cy3-DBCO

Parameter	Recommended Range	Notes	Reference(s)
Molar Ratio (DBCO:Azide)	1.5:1 to 10:1 (or inverted)	The more abundant or less critical component should be in excess. For small molecule conjugations, a 7.5-fold molar excess is a good starting point.	[4]
Temperature	4°C to 37°C	Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C.	[4]
Reaction Time	2 to 48 hours	Typically 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures or concentrations.	[4]
pH	7.0 - 8.5	While the reaction proceeds over a wider pH range, this is optimal for most protein labeling applications to ensure biomolecule stability.	[4]
Buffer	PBS, HEPES	Buffers should be free of sodium azide as it will compete with the	[1][6]

azide-modified biomolecule and react with the DBCO group. HEPES buffer has been shown to yield higher reaction rates compared to PBS.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with Cy3-DBCO

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

- Azide-modified protein in an appropriate azide-free buffer (e.g., PBS, pH 7.4).
- Cy3 DBCO
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting columns (e.g., spin columns) for purification.

Procedure:

- Prepare Cy3 DBCO Stock Solution:
 - Allow the vial of Cy3 DBCO to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 1-10 mM stock solution of Cy3 DBCO in anhydrous DMSO or DMF. For example, to make a 10 mM solution, dissolve 1 mg of Cy3 DBCO (MW ~983 g/mol) in approximately 102 μ L of DMSO.[7]
- Prepare the Reaction Mixture:

- Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.
[7]
- Calculate the required volume of the Cy3 DBCO stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point for proteins).[7]
- Add the calculated volume of the Cy3 DBCO stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein precipitation.[7]
- Incubation:
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7] The optimal incubation time may need to be determined empirically.
- Purification of the Conjugate:
 - Remove the unreacted Cy3 DBCO using a desalting column suitable for the size of your protein.[7]
 - Equilibrate the column with your desired storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The labeled protein will be in the eluate.[7]
- Characterization (Optional but Recommended):
 - Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3). The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: $\text{Protein Concentration (M)} = [A_{280} - (A_{555} \times CF_{280})] / \epsilon_{\text{protein}}$ Where CF_{280} is the correction factor for Cy3 at 280 nm (typically ~0.08).[1]
 - SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm labeling and assess purity. The fluorescently labeled protein can be visualized using a gel imager with

the appropriate filters.[7]

Protocol 2: Live-Cell Imaging with Cy3-DBCO

This protocol is for labeling cell surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz).

Materials:

- Live cells cultured in appropriate medium.
- Azide-containing metabolic precursor (e.g., Ac₄ManNAz).
- Cy3 DBCO
- Anhydrous DMSO
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES).
- 4% formaldehyde in PBS (for fixing, optional).

Procedure:

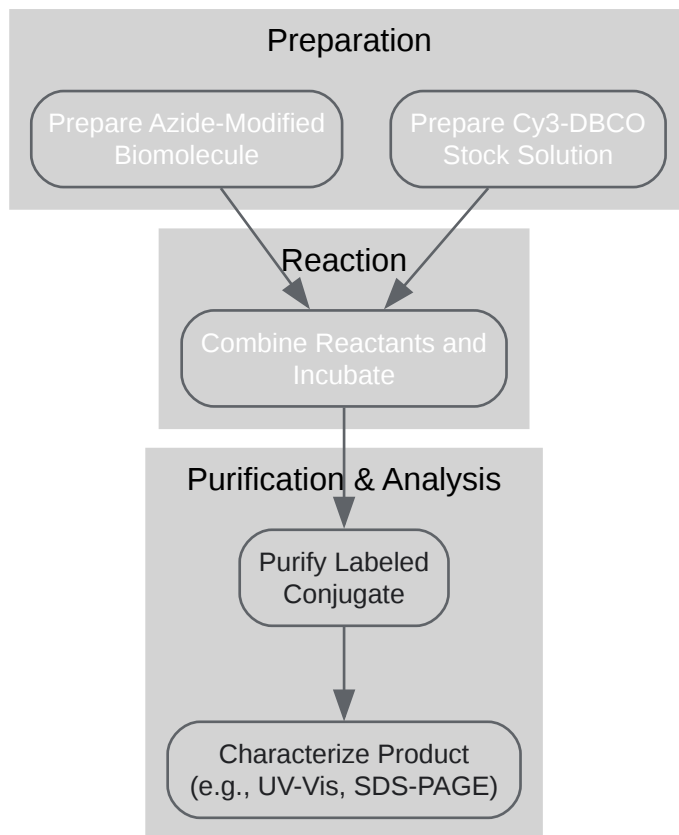
- Metabolic Labeling:
 - Prepare a stock solution of the azide-containing sugar (e.g., 10 mM Ac₄ManNAz in sterile DMSO).
 - Add the stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 μM).[3][8]
 - Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.[8]
- Cell Preparation for Labeling:
 - Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar.[3]

- Cy3-DBCO Labeling:
 - Prepare a 5 mM stock solution of Cy3 DBCO in anhydrous DMSO.[3]
 - Dilute the Cy3 DBCO stock solution in pre-warmed live cell imaging buffer to the desired final concentration (typically 5-10 µg/mL). It is recommended to perform a titration to find the optimal concentration for your specific cell type.[3]
 - Add the Cy3 DBCO staining solution to the azide-labeled cells.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[3]
- Washing and Imaging:
 - Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.[3]
 - Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with filters appropriate for Cy3 (e.g., excitation ~555 nm, emission ~570 nm).[3]
 - (Optional) For fixed-cell imaging, after washing, fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature, followed by washing with PBS before imaging.[7]

Mandatory Visualization

Caption: SPAAC reaction of Cy3-DBCO with an azide-modified biomolecule.

General Experimental Workflow for SPAAC Labeling



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Caption: General experimental workflow for SPAAC labeling.

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